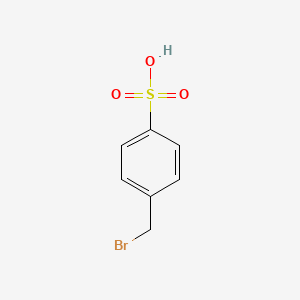

4-(Bromomethyl)benzenesulfonic acid

描述

4-(Bromomethyl)benzenesulfonic acid is an organic compound with the molecular formula C7H7BrO3S. It is a derivative of benzenesulfonic acid, where a bromomethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

准备方法

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)benzenesulfonic acid can be synthesized through several methods. One common method involves the bromination of toluenesulfonic acid. The reaction typically uses bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the methyl group.

Another method involves the reaction of alpha-bromo-p-toluenesulfonyl chloride with aqueous hydrochloric acid in 1,4-dioxane at 40°C for 4 hours. The product is then purified by crystallization from chloroform .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

化学反应分析

Types of Reactions

4-(Bromomethyl)benzenesulfonic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The methyl group can be oxidized to form corresponding sulfonic acids.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of sulfonamides or sulfonyl thiocyanates.

Oxidation: Formation of benzenesulfonic acid derivatives.

Reduction: Formation of toluenesulfonic acid.

科学研究应用

Medicinal Chemistry

1.1 Synthesis of Chemokine Receptor Inhibitors

One of the notable applications of 4-(bromomethyl)benzenesulfonic acid is in the synthesis of potent inhibitors for the Chemokine Receptor Type 4 (CXCR4). These inhibitors are crucial in cancer research as they play a role in blocking tumor cell metastasis. For instance, derivatives synthesized from this compound have shown promising results in inhibiting CXCR4, which is implicated in various cancers due to its role in the homing of tumor cells to metastatic sites .

1.2 Antifungal Activity

Compounds derived from this compound have also been explored for their antifungal properties. Research has indicated that imidazole derivatives synthesized using this compound exhibit significant antifungal activity, making them potential candidates for treating fungal infections .

Analytical Chemistry

2.1 LC-MS/MS Method Development

In analytical chemistry, this compound has been utilized to develop sensitive and selective methods for quantifying trace levels of related compounds in pharmaceuticals. A study detailed the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for detecting 4-(bromomethyl)benzoic acid as a genotoxic impurity in Imatinib Mesylate. This method demonstrated high specificity and accuracy, achieving excellent recovery rates (88–107%) for the target analyte .

| Parameter | Value |

|---|---|

| Recovery Rate | 88–107% |

| Limit of Detection (LOD) | 0.5 ppm |

| Flow Rate | 1.0 mL/min |

Materials Science

3.1 Functionalization of Photosensitizers

This compound has been employed in the modification of photosensitizers used in photodynamic therapy (PDT). Specifically, it was used to chemically modify 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (m-THPC), enhancing its properties for singlet oxygen generation when activated by upconverting nanoparticles. This modification resulted in a bathochromic shift in the absorption spectrum of m-THPC, improving its efficacy as a photosensitizer .

Case Studies

Case Study 1: Synthesis and Evaluation of CXCR4 Inhibitors

A series of compounds synthesized from this compound were evaluated for their ability to inhibit CXCR4. The study found that specific modifications led to increased potency against cancer cell lines, illustrating the compound's potential in therapeutic applications targeting metastasis .

Case Study 2: Development of Analytical Methods

The LC-MS/MS method developed for quantifying 4-(bromomethyl)benzoic acid highlighted its importance as a genotoxic impurity monitoring tool in pharmaceutical formulations. The method's validation included extensive specificity tests and recovery studies, ensuring reliability for routine analysis in quality control settings .

作用机制

The mechanism of action of 4-(Bromomethyl)benzenesulfonic acid involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The sulfonic acid group enhances the compound’s solubility in water and its reactivity in various chemical environments.

相似化合物的比较

Similar Compounds

- 4-Chloromethylbenzenesulfonic acid

- 4-Methylbenzenesulfonic acid

- 4-Nitrobenzenesulfonic acid

Uniqueness

4-(Bromomethyl)benzenesulfonic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom makes it a more reactive electrophile, allowing for a broader range of chemical transformations. Additionally, the sulfonic acid group provides enhanced solubility and stability in aqueous environments, making it suitable for various industrial and research applications.

生物活性

4-(Bromomethyl)benzenesulfonic acid is a sulfonic acid derivative that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents and antifungal compounds. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its bromomethyl and sulfonic acid functional groups, which contribute to its reactivity and biological properties. It is soluble in water and is known to be incompatible with bases, amines, and oxidizing agents .

Applications:

- Synthesis of Eprosartan : This compound acts as an intermediate in the synthesis of eprosartan, an antihypertensive agent that helps manage high blood pressure .

- Photosensitizer Development : It is also used in the preparation of temoporfin, a second-generation photosensitizer utilized in photodynamic therapy .

- Antifungal Activity : Derivatives of this compound have shown potential as antifungal agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Chemokine Receptor Type 4 (CXCR4) : Compounds derived from this compound have been identified as potent inhibitors of CXCR4, a receptor implicated in cancer metastasis. This inhibition can disrupt the homing mechanism of tumor cells to metastatic sites .

- Antiviral Properties : Research has indicated that modifications of this compound can lead to the development of small molecule inhibitors effective against viruses such as Ebola and Marburg. These inhibitors demonstrate significant antiviral activity by preventing viral entry into host cells .

Case Studies

-

Antiviral Activity Against Filoviruses :

- A study demonstrated that derivatives based on this compound exhibited broad-spectrum activity against Ebola virus (EBOV) and Marburg virus (MARV). The most potent compounds showed effective inhibition with EC50 values below 10 μM, indicating their potential as therapeutic agents for filovirus infections .

- Allergic Contact Dermatitis :

Research Findings

Recent research has focused on optimizing the structure-activity relationship (SAR) of compounds derived from this compound to enhance their biological efficacy. For instance, modifications in the aromatic region or tertiary amine regions have been explored to improve selectivity and potency towards specific biological targets .

| Compound | Biological Activity | EC50 Value (μM) |

|---|---|---|

| CBS1118 | Inhibitor of EBOV and MARV | <10 |

| 4-(Bromomethyl)benzene sulfonamide | CXCR4 inhibitor | Potent |

| Temoporfin | Photosensitizer for photodynamic therapy | N/A |

属性

IUPAC Name |

4-(bromomethyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSXIDHLKARTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276593 | |

| Record name | 4-(bromomethyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82835-61-8 | |

| Record name | 4-(bromomethyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。